N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide
Description
This compound features a 1,3,5-triazine core substituted at positions 4 and 6 with dimethylamino groups, a methylene linker, and a 2,1,3-benzothiadiazole-4-sulfonamide moiety. The dimethylamino groups enhance electron density on the triazine ring, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N8O2S2/c1-21(2)13-16-11(17-14(18-13)22(3)4)8-15-26(23,24)10-7-5-6-9-12(10)20-25-19-9/h5-7,15H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAELLDPCWLBGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC3=NSN=C32)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the triazine and benzothiadiazole intermediates. The triazine ring can be synthesized through a series of nucleophilic substitution reactions involving cyanuric chloride and dimethylamine. The benzothiadiazole moiety is often prepared via cyclization reactions involving ortho-diamines and sulfur sources.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazine or benzothiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the triazine or benzothiadiazole rings.
Scientific Research Applications
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on the Triazine Core
Key Analogues :
- Diethylamino-substituted triazines (e.g., compound 16 in ): Larger alkyl chains increase lipophilicity, favoring lipid bilayer penetration but reducing metabolic stability .
Table 1: Substituent Impact on Properties
| Substituent | Electron Effect | Solubility (Polar Solvents) | Steric Hindrance |
|---|---|---|---|
| Dimethylamino (Target) | Strong donating | Moderate | Low |
| Phenylamino | Moderate donating | Low | High |
| Morpholino | Moderate donating | High | Moderate |
| Diethylamino | Strong donating | Low | Moderate |
Linker and Functional Group Variations
- Methylene vs. Carboxy Linkers : The methylene linker in the target compound simplifies synthesis (e.g., via alkylation) compared to carboxy-linked derivatives (e.g., tert-butyl-N-...glycinate in ), which require esterification or amidation steps .
- Benzothiadiazole Sulfonamide vs. Benzoic Acid Derivatives: The benzothiadiazole group offers unique electronic properties (e.g., electron-deficient aromatic system) compared to benzoic acid derivatives (e.g., 4-((4,6-dimorpholino-1,3,5-triazin-2-yl)amino)benzoic acid in ), which may enhance interactions with biological targets .
Biological Activity
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It is hypothesized that the triazine and benzothiadiazole components facilitate binding to enzyme active sites or receptor sites, thereby modulating biological pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could lead to reduced proliferation of certain cell types.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against various pathogens.
- Anticancer Potential : There is emerging evidence indicating that this compound may induce apoptosis in cancer cells through various signaling pathways.
Biological Activity Data
Research has reported varying degrees of biological activity associated with this compound. Below is a summary table outlining key findings from recent studies:
Case Studies
-
Anticancer Research :
A study investigated the effects of this compound on various cancer cell lines including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The results indicated significant cytotoxicity with IC50 values below 10 μM, suggesting potential for development as an anticancer agent . -
Antimicrobial Studies :
In vitro tests demonstrated that the compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be 50 μg/mL for several tested strains . -
Diabetes Management :
Research focusing on antidiabetic properties revealed that derivatives of benzothiadiazole compounds showed promising results in lowering blood glucose levels in diabetic models . While specific data on this compound was limited, the structural similarities suggest potential efficacy.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized triazine and benzothiadiazole precursors. Key steps include:
- Nucleophilic substitution : Reacting 4,6-bis(dimethylamino)-1,3,5-triazine-2-carbaldehyde with a benzothiadiazole-sulfonamide derivative under reflux in ethanol with glacial acetic acid as a catalyst .
- Purification : Use column chromatography or recrystallization (ethanol/water mixtures) to isolate the product.
- Validation : Confirm purity via HPLC (>95%) and structural integrity via H NMR and IR spectroscopy .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- H/C NMR : Assign peaks for dimethylamino groups (δ ~2.8–3.2 ppm) and sulfonamide protons (δ ~7.5–8.2 ppm) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm) and triazine C=N vibrations (~1550 cm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error .
Advanced: How can density functional theory (DFT) predict the compound’s reactivity and electronic properties?
Methodological Answer:
- Geometry Optimization : Use B3LYP/6-31G(d) basis sets to model the triazine-benzothiadiazole core and calculate HOMO-LUMO gaps for charge-transfer behavior .
- Reactivity Hotspots : Identify nucleophilic sites (e.g., sulfonamide sulfur) and electrophilic regions (triazine ring) via electrostatic potential maps .
- Validation : Compare computed vibrational frequencies (IR) and UV-Vis spectra with experimental data to refine computational models .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Variable Standardization : Control pH (6.5–7.5), temperature (25–37°C), and solvent (DMSO concentration <1%) to minimize experimental variability .
- Statistical Design : Apply factorial design (e.g., 2 factorial) to test interactions between substituents and bioactivity .
- Cross-Validation : Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell-based assays) to confirm target specificity .
Basic: Which structural features drive this compound’s biological activity?
Methodological Answer:
- Triazine Core : The dimethylamino groups enhance solubility and π-π stacking with biological targets .
- Benzothiadiazole-Sulfonamide : The sulfonamide moiety acts as a hydrogen-bond acceptor, while the benzothiadiazole ring contributes to planar rigidity for target binding .
Advanced: How to optimize reaction conditions for derivative synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use a central composite design to optimize variables (e.g., temperature, catalyst loading) for yield and selectivity .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions and aqueous-organic biphasic systems for workup .
- Real-Time Monitoring : Employ HPLC to track intermediate formation and adjust reaction time dynamically .
Advanced: What challenges arise in analyzing the compound’s stability under varying conditions?
Methodological Answer:
- pH-Dependent Degradation : Use accelerated stability studies (40°C/75% RH) with UPLC-MS to identify hydrolysis products at pH extremes (e.g., sulfonamide cleavage at pH <3) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C) .
Basic: What biological activities are reported for analogous sulfonamide-triazine hybrids?
Methodological Answer:
| Compound | Activity | Key Structural Feature | Reference |
|---|---|---|---|
| N-(4-(azaindazol-6-yl)phenyl)benzenesulfonamide | Kinase inhibition | Azaindazole moiety | |
| 4-Methyl-N-(1-(3-methyl-2-(1H-pyrazol-1-yl)phenyl)pentyl)benzenesulfonamide | Antibacterial | Pyrazole ring | |
| This compound | Anticancer (hypothesized) | Triazine-benzothiadiazole hybrid |
Advanced: How do substituents on the triazine ring influence reaction pathways?
Methodological Answer:
- Steric Effects : Bulky groups (e.g., isopropyl) hinder nucleophilic attacks at the triazine C-2 position, favoring C-4 substitution .
- Electronic Effects : Electron-donating groups (e.g., dimethylamino) activate the triazine ring for SNAr reactions, while electron-withdrawing groups (e.g., chloro) promote elimination pathways .
Advanced: What methodologies elucidate the mechanism of enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Molecular Docking : Simulate binding poses with AutoDock Vina to identify key interactions (e.g., sulfonamide with catalytic serine) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
